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Compound of Interest

Compound Name: (+)-Samidin

Cat. No.: B12990613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and

known properties of (+)-Samidin, a naturally occurring angular dihydropyranocoumarin. The

information presented herein is intended to support research and development efforts in

medicinal chemistry and natural product science.

Chemical Structure and Stereochemistry
(+)-Samidin is a complex coumarin derivative with the systematic IUPAC name [(9R,10R)-10-

acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate. Its

molecular formula is C₂₁H₂₂O₇, and it has a molecular weight of 386.4 g/mol .

The core of the molecule is a pyranocoumarin scaffold, characterized by a chromen-2-one

(coumarin) ring system fused to a dihydropyran ring. This angular fusion is a key structural

feature. The molecule possesses two contiguous stereocenters at the C9 and C10 positions of

the dihydropyran ring. In (+)-Samidin, the absolute configuration at these centers has been

determined to be (9R, 10R). This specific stereochemistry is crucial for its biological activity and

is denoted by the "(+)" in its name, indicating its dextrorotatory nature.

The structure is further elaborated with an acetyloxy group at the C10 position and a 3-

methylbut-2-enoyl (senecioyl) group attached to the C9 position via an ester linkage.

Additionally, a gem-dimethyl group is present at the C8 position of the dihydropyran ring.
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Quantitative Data
The following table summarizes the available quantitative data for (+)-Samidin. It is important

to note that a complete set of experimentally determined data from a single source is not

readily available in the public domain. The data presented here is compiled from various

chemical databases and literature sources.

Property Value Source

Molecular Formula C₂₁H₂₂O₇ PubChem

Molecular Weight 386.4 g/mol PubChem

Stereochemistry (9R, 10R) PubChem

Mass Spectrometry
LC-MS (ESI): [M+Na]⁺ m/z

409.1255
PubChem

Predicted XLogP3-AA 3.4 PubChem

Note: Detailed experimental ¹H-NMR, ¹³C-NMR, IR, and specific rotation data for (+)-Samidin
are not consistently reported across publicly accessible databases and literature. Researchers

are advised to perform their own analytical characterization for confirmation.

Experimental Protocols
The following protocols are representative methodologies for the isolation and potential

synthesis of (+)-Samidin and related angular dihydropyranocoumarins. These should be

adapted and optimized based on specific laboratory conditions and available starting materials.

Isolation of (+)-Samidin from Peucedanum japonicum
(+)-Samidin is a known constituent of the roots of Peucedanum japonicum Thunb. The

following is a general protocol for its isolation based on methods for separating coumarins from

this plant species.
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3.1.1. Materials and Equipment

Dried and powdered roots of Peucedanum japonicum

Methanol (MeOH), analytical grade

Dichloromethane (CH₂Cl₂), analytical grade

n-Hexane, analytical grade

Ethyl acetate (EtOAc), analytical grade

Silica gel for column chromatography (70-230 mesh)

Sephadex LH-20

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

Rotary evaporator

Glass chromatography columns

Standard laboratory glassware

3.1.2. Extraction and Fractionation

Extraction: Macerate the dried and powdered roots of Peucedanum japonicum with a 1:1

mixture of methanol and dichloromethane at room temperature for 72 hours. Repeat the

extraction process three times to ensure exhaustive extraction.

Concentration: Combine the extracts and concentrate under reduced pressure using a rotary

evaporator to yield a crude extract.

Solvent Partitioning: Suspend the crude extract in water and perform successive liquid-liquid

partitioning with n-hexane and then ethyl acetate. This will separate compounds based on

their polarity. (+)-Samidin is expected to be in the more polar ethyl acetate fraction.
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Fraction Concentration: Concentrate the ethyl acetate fraction to dryness under reduced

pressure.

3.1.3. Chromatographic Purification

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column

chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl

acetate, gradually increasing the polarity. Collect fractions and monitor by thin-layer

chromatography (TLC).

Sephadex LH-20 Column Chromatography: Pool the fractions containing (+)-Samidin (as

indicated by TLC comparison with a standard, if available) and further purify using a

Sephadex LH-20 column with methanol as the eluent. This step separates compounds

based on molecular size.

Preparative HPLC: For final purification, subject the (+)-Samidin-rich fractions to preparative

reverse-phase HPLC on a C18 column. Use a suitable mobile phase, such as a gradient of

acetonitrile and water, to isolate pure (+)-Samidin.

3.1.4. Structure Elucidation

Confirm the identity and purity of the isolated (+)-Samidin using standard spectroscopic

techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy. Determine

the optical rotation using a polarimeter to confirm the (+) enantiomer.
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General Synthetic Approach for Angular
Dihydropyranocoumarins
A specific, detailed synthetic protocol for (+)-Samidin is not readily available. However, a

general approach for the synthesis of the dihydropyranocoumarin core can be adapted from

known methods, such as the Pechmann condensation followed by further modifications.

3.2.1. Synthesis of the Coumarin Core

Pechmann Condensation: React a suitably substituted phenol with a β-ketoester in the

presence of an acid catalyst (e.g., sulfuric acid, Amberlyst-15) to form the coumarin ring

system. The choice of phenol and β-ketoester will determine the substitution pattern on the

coumarin core.

3.2.2. Formation of the Dihydropyran Ring

Prenylation: Introduce a prenyl group (3-methyl-2-butenyl) onto the coumarin core, typically

at a nucleophilic position, through reaction with a prenyl halide in the presence of a base.

Cyclization: Induce cyclization of the prenylated coumarin to form the dihydropyran ring. This

can often be achieved under acidic or thermal conditions.

3.2.3. Introduction of Stereocenters and Functional Groups

Asymmetric Dihydroxylation: To introduce the hydroxyl groups at the C9 and C10 positions

with the desired stereochemistry, an asymmetric dihydroxylation reaction (e.g., Sharpless

asymmetric dihydroxylation) on a double bond precursor would be a key step.

Selective Acylation: Following the dihydroxylation, selectively acylate the hydroxyl groups at

C9 and C10 with the appropriate acylating agents (e.g., acetic anhydride and 3-methyl-2-

butenoyl chloride) to yield (+)-Samidin. This step may require the use of protecting groups to

ensure regioselectivity.
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Conclusion
(+)-Samidin is a structurally interesting natural product with defined stereochemistry. While its

complete experimental characterization data is not consolidated in a single source, this guide

provides the currently available information on its structure, properties, and methods for its

isolation. The provided protocols offer a starting point for researchers interested in obtaining

and studying this compound. Further research is warranted to fully elucidate its spectroscopic

properties and to develop a robust and stereoselective total synthesis.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of (+)-Samidin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12990613#samidin-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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